molecular formula C9H4F3N3 B595374 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1261365-58-5

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B595374
CAS No.: 1261365-58-5
M. Wt: 211.147
InChI Key: MIYMIGHPGAEBEN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired target compound and the availability of starting materials. The direct fluorination method and the building-block method are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-3-carbonitrile
  • 2-(Trifluoromethyl)pyridine-3-carbonitrile
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .

Biological Activity

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C9H5F3N2
  • Molecular Weight : 214.14 g/mol
  • CAS Number : 1261365-68-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and efficacy in vivo.

Key Mechanisms:

  • Enzyme Inhibition : Studies have shown that compounds containing the pyrrolo[2,3-b]pyridine scaffold can inhibit various enzymes, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator of certain receptors involved in neurotransmission and immune responses.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

The compound has shown promising results against bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to traditional antibiotics .

Case Studies

  • Study on Antimalarial Activity : A structure-based optimization program identified pyrrole-based compounds with significant activity against Plasmodium falciparum, showing potential for developing new antimalarial drugs .
  • Antibacterial Evaluation : A series of pyrrole derivatives were tested for their antibacterial efficacy against multiple pathogens, revealing that modifications to the pyrrolo[2,3-b]pyridine structure could enhance activity against resistant strains .

Research Findings Summary Table

Activity TypeTarget Organism/PathwayIC50/MIC ValuesReference
AnticancerBreast Cancer CellsLow µM
AntibacterialStaphylococcus aureus3.12 µg/mL
AntimalarialPlasmodium falciparum<0.03 µM

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-4-15-8-5(1-2-14-8)6(7)3-13/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYMIGHPGAEBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679126
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-58-5
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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